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molecular formula C6H13NO4S B120951 tert-Butyl methylsulfonylcarbamate CAS No. 147751-16-4

tert-Butyl methylsulfonylcarbamate

Cat. No. B120951
M. Wt: 195.24 g/mol
InChI Key: GAIZFMKSOHADOV-UHFFFAOYSA-N
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Patent
US08304443B2

Procedure details

3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol (30 mg) which can be prepared according to the method described in Reference example 26, etc. and (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl)-N-tert-butoxycarbonylmethanesulfonamide-toluene solution which can be prepared according to the method described in Reference example 29, etc. [0.34 mL; solution obtained by dissolving (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl]-N-tert-butoxycarbonylmethanesulfonamide (3.889 g) in toluene (6.60 mL)] were dissolved in toluene (1 mL; manufactured by Kanto Chemical Co., Inc.), added with triphenylphosphine (91.4 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (66.7 mg; manufactured by Masuda Chemical Industries Co., Ltd.), followed by stirring overnight at room temperature. To the reaction solution, triphenylphosphine (94.5 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (63.3 mg; manufactured by Masuda Chemical Industries Co., Ltd.) were added and stirred overnight at room temperature. This reaction solution was referred to as “M-1”. Further, 3-(1-methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol (30 mg) which can be prepared according to the method described in Reference example 26, etc. and (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl)-N-tert-butoxycarbonylmethanesulfonamide-toluene solution which can be prepared according to the method described in Reference example 29, etc. [0.34 mL; solution obtained by dissolving (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl]tert-butoxycarbonylmethanesulfonamide (4.78 g) in dehydrated toluene (8.12 mL)] were dissolved in toluene (1 mL; manufactured by Kanto Chemical Co., Inc.), added with triphenylphosphine (91.4 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (66.7 mg; manufactured by Masuda Chemical Industries Co., Ltd.) followed by stirring overnight at room temperature. To the reaction solution, triphenylphosphine (94.5 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (63.3 mg; manufactured by Masuda Chemical Industries Co., Ltd.) were added and stirred overnight at room temperature. This reaction solution was referred to as “M-2”. These “M-1” and “M-2” were purified by column chromatography (“COLUMN-B”; n-hexane:ethyl acetate=85:15→64:34) to obtain the title compound (106.3 mg).
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
N-tert-butoxycarbonylmethanesulfonamide toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(C1C2C(=CC(O)=CC=2)N(C2CCCCO2)N=1)C.[C:21]([O:25][C:26]([NH:28][S:29]([CH3:32])(=[O:31])=[O:30])=[O:27])([CH3:24])([CH3:23])[CH3:22].C1(C)C=CC=CC=1>C1(C)C=CC=CC=1>[C:21]([O:25][C:26]([NH:28][S:29]([CH3:32])(=[O:31])=[O:30])=[O:27])([CH3:24])([CH3:23])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol
Quantity
30 mg
Type
reactant
Smiles
COC(C)C1=NN(C2=CC(=CC=C12)O)C1OCCCC1
Step Three
Name
N-tert-butoxycarbonylmethanesulfonamide toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NS(=O)(=O)C.C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.889 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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